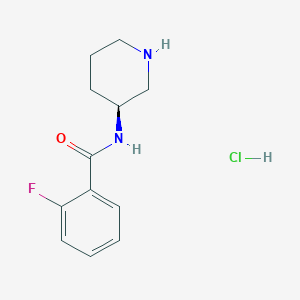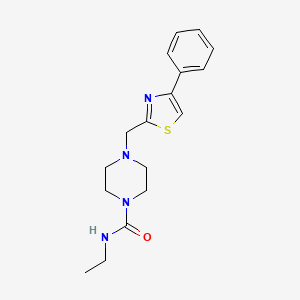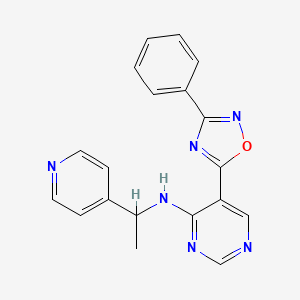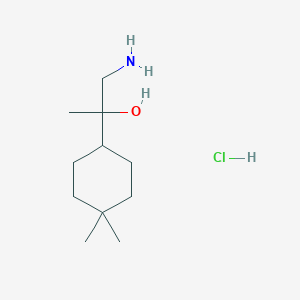
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of a tetrahydroquinoline moiety and a fluorobenzyl group. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties. For example, the first paper discusses the intramolecular charge transfer (ICT) and dual fluorescence observed in a similar tetrahydroquinoline derivative, NTC6, which suggests that the compound may also exhibit such properties .
Synthesis Analysis
The synthesis of related compounds, such as the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, involves the condensation of amines with substituted phenyl isocyanates under mild conditions . This method could potentially be adapted for the synthesis of 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea by using the appropriate starting materials, such as 4-fluorobenzylamine and an isocyanate derivative of 1-isobutyryl-1,2,3,4-tetrahydroquinoline.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using NMR spectroscopy and elemental analysis . The presence of fluorine in the molecule allows for the use of 19F NMR, which can provide detailed information about the fluorine environment in the compound. The tetrahydroquinoline core is likely to influence the overall conformation and electronic properties of the molecule, as seen in the case of NTC6 .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be diverse. In the context of the second paper, the synthesized ureas showed inhibition activity towards acetylcholinesterase and butyrylcholinesterase . This indicates that the compound may also interact with biological targets, potentially leading to bioactive properties. The ICT behavior observed in NTC6 suggests that the compound may also participate in photochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic properties of the molecule. The tetrahydroquinoline moiety can contribute to the molecule's rigidity and may affect its fluorescence properties, as seen with NTC6 . The urea linkage is a key functional group that can engage in hydrogen bonding, influencing solubility and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The development of new synthetic methodologies for quinoline and isoquinoline derivatives has been a significant area of research. For instance, studies have focused on the synthesis of quinazoline antifolates, exploring variations of the N10 substituent to understand their impact on biological activity (Jones et al., 1985). These efforts are aimed at creating compounds with enhanced inhibitory effects on key enzymes such as thymidylate synthase, which is crucial for DNA synthesis and cell proliferation.
Biological Evaluation and Potential Therapeutic Uses
The investigation into the biological activities of novel compounds, including their antiproliferative, antimicrobial, and enzyme inhibitory effects, is a cornerstone of medicinal chemistry. For example, novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for their antiproliferative screening against various cancer cell lines, showing promising activity against breast carcinoma MCF-7 cells (Perković et al., 2016). Such studies are essential for identifying new therapeutic agents and understanding their mechanism of action.
Fluorescence Studies and Applications
The design and synthesis of novel fluorophores for labeling and studying biological molecules is another area of significant interest. Research into new fluorophores and their effects on the hybridization of oligodeoxyribonucleotides has provided valuable tools for biological research and diagnostic applications (Singh & Singh, 2007). These compounds offer insights into molecular interactions and processes, contributing to our understanding of complex biological systems.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14(2)20(26)25-11-3-4-16-12-18(9-10-19(16)25)24-21(27)23-13-15-5-7-17(22)8-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTGCBLJQWAKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)



![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)




![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)
![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)